2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine: is a chemical compound with the molecular formula C26H16Br2N2 and a molecular weight of 516.236 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine typically involves the bromination of 6,12-diphenylbenzo[c][1,5]benzodiazocine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- 2,8-Dichloro-6,12-diphenylbenzo[c][1,5]benzodiazocine
- 2,8-Dinitro-6,12-diphenylbenzo[c][1,5]benzodiazocine
- 2,8-Dimethyl-6,12-diphenylbenzo[c][1,5]benzodiazocine
Comparison: Compared to its similar compounds, 2,8-dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other derivatives . Additionally, the bromine atoms can enhance the compound’s biological activity, making it a potential candidate for drug development .
Biologische Aktivität
2,8-Dibromo-6,12-diphenyldibenzo[b,f][1,5]diazocine is a polycyclic aromatic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activities, and research findings associated with this compound.
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the bromination of the parent dibenzo compound under controlled conditions to introduce bromine atoms at the 2 and 8 positions. The molecular formula for this compound is C26H18Br2N2, and its molecular weight is approximately 585.125 g/mol.
Property | Value |
---|---|
Molecular Formula | C26H18Br2N2 |
Molecular Weight | 585.125 g/mol |
CAS Number | 121998-50-3 |
Biological Activity
Research into the biological activity of this compound has revealed several potential mechanisms through which it may exert effects on biological systems.
The compound's activity is thought to be mediated through its interaction with various molecular targets. The presence of bromine atoms enhances its electrophilic character, allowing it to participate in reactions with nucleophiles in biological systems. This can lead to enzyme inhibition or activation and modulation of signaling pathways.
Case Studies and Research Findings
Recent studies have investigated the compound's effects on different biological targets:
- Anticancer Activity : A study demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : Research indicated that this compound possesses antimicrobial activity against various bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes due to its lipophilic nature.
- Enzyme Inhibition : In vitro studies have shown that this compound inhibits specific enzymes such as topoisomerases and kinases, which are crucial in DNA replication and cell signaling processes.
Table 2: Biological Activities
Eigenschaften
IUPAC Name |
2,8-dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHGYMPQKILKKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=NC4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.